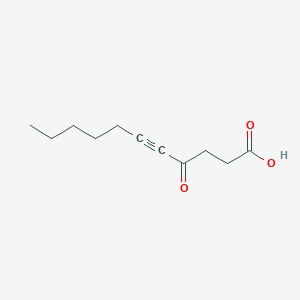

5-Undecynoic acid, 4-oxo-

Description

BenchChem offers high-quality 5-Undecynoic acid, 4-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Undecynoic acid, 4-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61307-46-8 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

4-oxoundec-5-ynoic acid |

InChI |

InChI=1S/C11H16O3/c1-2-3-4-5-6-7-10(12)8-9-11(13)14/h2-5,8-9H2,1H3,(H,13,14) |

InChI Key |

PTXHPDLAASHRCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CC(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-oxo-5-undecynoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the fundamental properties of 4-oxo-5-undecynoic acid. Due to the limited availability of published data on this specific molecule, this document summarizes the currently accessible information and provides context based on related chemical structures where appropriate. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development who may have an interest in γ-keto alkynoic acids. All quantitative data found is presented in a structured table. It is important to note that detailed experimental protocols, biological activities, and specific signaling pathways for 4-oxo-5-undecynoic acid are not available in the public domain at the time of this writing.

Core Chemical and Physical Properties

Publicly available data on the fundamental properties of 4-oxo-5-undecynoic acid is sparse. The following table summarizes the information that has been identified. It is crucial to note that the molecular formula C₁₁H₂₀O₃, as found in one source, is inconsistent with the chemical name, which would correspond to a molecular formula of C₁₁H₁₈O₃. This discrepancy highlights the need for empirical verification of the compound's properties.

| Property | Value | Source |

| CAS Number | 22847-06-9 | [1][2][3] |

| Molecular Formula | C₁₁H₂₀O₃ | [1] |

| Molecular Weight | 200.27 g/mol | [1] |

| Melting Point | 77 °C | [1] |

| Boiling Point | 160-164 °C at 1.5 mmHg | [1] |

| Density | 0.992±0.06 g/cm³ (Predicted) | [1] |

| Definition | An oxo carboxylic acid, also referred to as 3-capryl propionic acid. | [3] |

Potential Applications and General Context

While specific applications for 4-oxo-5-undecynoic acid are not documented, related γ-keto acids are recognized for their utility in organic synthesis. They can serve as intermediates in the preparation of various bioactive molecules and flavor and fragrance compounds[1][4]. The presence of both a ketone and a carboxylic acid functional group allows for a range of chemical modifications[1].

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the synthesis, purification, or analysis of 4-oxo-5-undecynoic acid.

General synthetic methods for γ-keto acids and esters have been reported in the literature. These include:

-

Hydration of Alkynoates: Gold(III)-catalyzed hydration of 3-alkynoates can produce γ-keto esters[5].

-

From Dicarboxylic Dihalides: Reaction of dicarboxylic dihalides with organoaluminum compounds[6].

-

From Aldehydes and ω-Alkenoic Acids: Rhodium(I)-catalyzed reaction of aldehydes with ω-alkenoic acid derivatives[7].

These general methods may potentially be adapted for the synthesis of 4-oxo-5-undecynoic acid, but specific reaction conditions and yields would require experimental determination.

Biological Activity and Signaling Pathways

There is currently no available information in peer-reviewed literature or public databases regarding the biological activity of 4-oxo-5-undecynoic acid. Consequently, no signaling pathways involving this specific molecule have been identified or described.

For context, the related compound undecenoic acid is known to possess antifungal and antimicrobial properties, primarily by disrupting microbial cell membranes[8]. However, it cannot be assumed that 4-oxo-5-undecynoic acid shares this biological activity.

Visualizations

As no specific signaling pathways, experimental workflows, or established logical relationships for 4-oxo-5-undecynoic acid have been documented, the creation of Graphviz diagrams as requested is not possible at this time. To illustrate a potential, though purely hypothetical, experimental workflow for future studies, a generalized diagram is provided below.

Caption: A generalized workflow for the synthesis, characterization, and screening of a novel compound.

Conclusion

This technical guide has compiled the limited available information on the fundamental properties of 4-oxo-5-undecynoic acid. The significant gaps in the existing data underscore the need for further research to determine its chemical, physical, and biological characteristics. The provided context on related compounds and general synthetic methodologies may serve as a starting point for researchers interested in exploring this and other γ-keto alkynoic acids. As new research emerges, this guide can be updated to provide a more comprehensive understanding of this molecule.

References

- 1. 4-Oxoundecanoic acid [myskinrecipes.com]

- 2. angenechemical.com [angenechemical.com]

- 3. 4-Ketoundecanoicacid | 22847-06-9 [amp.chemicalbook.com]

- 4. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3412116A - Method of producing gamma-keto acids - Google Patents [patents.google.com]

- 7. 1,4-Keto carboxylic compound synthesis [organic-chemistry.org]

- 8. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

"5-Undecynoic acid, 4-oxo-" chemical structure and characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the chemical structure and characterization of 5-Undecynoic acid, 4-oxo-. Extensive searches of chemical databases and scientific literature revealed no specific experimental data or published research for this particular molecule. Consequently, this document provides a detailed theoretical overview based on its IUPAC name. This includes a predicted chemical structure and a hypothetical workflow for its synthesis and characterization, drawing parallels from related known compounds. The information presented herein is intended to serve as a foundational guide for researchers interested in the synthesis and potential investigation of this novel compound.

Predicted Chemical Structure and Properties

Based on its systematic name, "5-Undecynoic acid, 4-oxo-," the chemical structure can be deduced as an eleven-carbon carboxylic acid with a ketone group at the fourth carbon and a carbon-carbon triple bond (alkyne) starting at the fifth carbon.

Molecular Formula: C₁₁H₁₄O₃

Molecular Weight: 198.23 g/mol

Structure:

Hypothetical Characterization Data

While no experimental data exists for 5-Undecynoic acid, 4-oxo-, the following table outlines the expected analytical data based on standard characterization techniques for organic molecules of this nature.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methylene protons adjacent to the carbonyl and carboxylic acid groups, the methylene protons of the hexyl chain, the terminal methyl group, and the absence of vinylic protons. |

| ¹³C NMR | Resonances for the carboxylic acid carbon, the ketone carbon, the two sp-hybridized carbons of the alkyne, and the various sp³-hybridized carbons of the aliphatic chain. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight. Fragmentation patterns would likely show losses of water, carbon monoxide, and fragments of the alkyl chain. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the ketone and carboxylic acid, and the C≡C stretch of the alkyne. |

| Melting Point | Expected to be a low-melting solid or an oil at room temperature. |

| Solubility | Likely soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate; sparingly soluble in water. |

Hypothetical Experimental Workflow

The synthesis and characterization of 5-Undecynoic acid, 4-oxo- would likely follow a structured experimental workflow. The diagram below illustrates a potential logical relationship for these steps.

Caption: Hypothetical workflow for the synthesis and characterization of a novel chemical compound.

Detailed Methodologies:

Synthesis: A potential synthetic route could involve the oxidation of a corresponding secondary alcohol or the ozonolysis of an appropriately substituted alkene. Another approach could be the acylation of a suitable organometallic reagent with a derivative of glutaric acid.

Purification: The crude product from the synthesis would likely be purified using flash column chromatography on silica gel. The choice of solvent system (e.g., a gradient of ethyl acetate in hexanes) would be determined by thin-layer chromatography (TLC) analysis.

Structural Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 MHz). The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be employed to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify the key functional groups.

Purity Assessment: The purity of the final compound would be assessed by high-performance liquid chromatography (HPLC) and potentially elemental analysis to confirm the percentage composition of carbon, hydrogen, and oxygen.

Potential Signaling Pathways and Biological Activity

Given the absence of any biological data for 5-Undecynoic acid, 4-oxo-, its potential biological activity is purely speculative. However, structurally related fatty acids and oxo-acids are known to be involved in various biological processes. For instance, some unsaturated fatty acids exhibit antifungal properties[1][2]. Additionally, 4-oxo metabolites of other compounds, such as retinoic acid, have been shown to be functionally active in regulating gene transcription related to cell growth, differentiation, and inflammation[3][4].

Should 5-Undecynoic acid, 4-oxo- be synthesized, a logical next step would be to screen it for various biological activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects. The diagram below illustrates a potential high-level screening cascade.

Caption: A potential workflow for the biological evaluation of a novel chemical entity.

Conclusion

While "5-Undecynoic acid, 4-oxo-" remains a theoretical compound at present, this guide provides a comprehensive framework for its future synthesis and characterization. The predicted structural features and the outlined hypothetical workflows offer a solid starting point for researchers aiming to explore this and other novel fatty acid derivatives. The potential for discovering new biological activities based on the functionalities present in its structure makes it an intriguing target for chemical synthesis and pharmacological investigation.

References

- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 2. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-oxoundec-5-ynoic Acid: Current Status and Future Directions

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The compound "5-Undecynoic acid, 4-oxo-," systematically named 4-oxoundec-5-ynoic acid , represents a novel chemical entity with potential for further scientific investigation. Despite a comprehensive search of chemical databases and scientific literature, a specific CAS number has not been assigned to this compound, and to date, no experimental data regarding its synthesis, biological activity, or signaling pathways have been published.

This guide, therefore, serves a dual purpose. Firstly, it establishes the correct IUPAC nomenclature for this molecule. Secondly, in the absence of direct data, it provides a comprehensive overview of a closely related and extensively studied class of compounds—keto-alkynoic acids—by focusing on a representative molecule, 15-keto-Prostaglandin E2 (15-keto-PGE2) . The detailed exploration of 15-keto-PGE2 will offer valuable insights into the potential methodologies and research avenues that could be applied to the study of 4-oxoundec-5-ynoic acid.

Nomenclature and Structure

IUPAC Name

The correct and systematic IUPAC name for the requested compound is 4-oxoundec-5-ynoic acid .

Chemical Structure

The structure is characterized by an eleven-carbon chain (undecane) with a carboxylic acid group at position 1, a ketone group (oxo) at position 4, and a carbon-carbon triple bond (alkyne) at position 5.

4-oxoundec-5-ynoic Acid: A Compound Awaiting Characterization

As of the latest literature review, there is no available information regarding the following for 4-oxoundec-5-ynoic acid:

-

CAS Number: Not assigned.

-

Synthesis: No published synthetic routes.

-

Physicochemical Properties: No experimental data.

-

Biological Activity: No reported biological effects or screening data.

-

Signaling Pathways: No identified cellular targets or pathways.

The absence of this information highlights an opportunity for novel research into the synthesis and biological evaluation of this and related keto-alkynoic acids.

A Technical Guide to a Representative Keto-Alkenoic Acid: 15-keto-Prostaglandin E2 (15-keto-PGE2)

To provide a framework for the potential investigation of 4-oxoundec-5-ynoic acid, this section details the properties and biological significance of 15-keto-PGE2, a well-characterized endogenous keto-alkenoic acid.

Compound Identification

| Identifier | Value |

| IUPAC Name | (Z)-7-((1R,2R,3R)-3-hydroxy-2-((E)-3-oxooct-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoic acid |

| CAS Number | 22810-49-1 |

| Molecular Formula | C20H30O5 |

| Molecular Weight | 350.45 g/mol |

Biological Significance and Signaling Pathways

15-keto-PGE2 is a metabolite of the pro-inflammatory prostaglandin E2 (PGE2), formed through oxidation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] While initially considered an inactive metabolite, recent research has demonstrated its own distinct biological activities, often opposing those of PGE2. It is now recognized for its anti-inflammatory and anti-carcinogenic properties.[1][2]

A key signaling pathway regulated by 15-keto-PGE2 is the STAT3 signaling pathway . 15-keto-PGE2 has been shown to suppress the phosphorylation, dimerization, and nuclear translocation of STAT3, a transcription factor implicated in cancer cell proliferation and survival.[1][2] This inhibitory effect is crucial for its anti-tumorigenic actions.

Another important aspect of 15-keto-PGE2 signaling is its interaction with peroxisome proliferator-activated receptor γ (PPARγ) . It acts as a ligand for PPARγ, and this interaction is involved in its anti-inflammatory effects.[1]

The following diagram illustrates the biosynthesis of 15-keto-PGE2 and its inhibitory effect on the STAT3 signaling pathway.

References

An In-depth Technical Guide to 4-Oxo-5-undecynoic Acid: Synthesis, Occurrence, and Biological Context

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound "5-Undecynoic acid, 4-oxo-," more formally known by its IUPAC name, 4-Oxoundecanoic acid . While initial inquiries into this specific molecule reveal its primary identity as a synthetic compound, this paper delves into its known synthesis, the natural occurrence of structurally related 4-oxo fatty acids, and the broader biological context of this class of molecules. This document serves as a foundational resource, consolidating available data on its chemical properties, established experimental protocols for its synthesis, and the biological significance of related natural products. The information is intended to inform future research and development endeavors involving keto fatty acids.

Discovery and Synthesis

The compound , "5-Undecynoic acid, 4-oxo-," is a misnomer in standard chemical nomenclature. The correct IUPAC name for the saturated keto acid is 4-Oxoundecanoic acid , and it is identified by the CAS Number 22847-06-9 .

Initial Synthesis

While a singular "discovery" event is not clearly documented in the literature, a well-established and reliable method for the synthesis of 4-Oxoundecanoic acid was published in Organic Syntheses, a peer-reviewed collection of detailed procedures for the preparation of organic compounds. This publication represents a significant milestone in the documented history of this compound. The synthesis was submitted by M. A. Tschantz, L. E. Burgess, and A. I. Meyers.

The procedure involves the metallation of 2,3-dihydrofuran and subsequent alkylation with an alkyl iodide. The resulting substituted dihydrofuran is then treated with chromic acid to hydrolyze the enol ether and oxidize the primary alcohol to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of 4-Oxoundecanoic Acid

The following is a summary of the experimental protocol adapted from the procedure published in Organic Syntheses.

Materials and Reagents:

-

2,3-Dihydrofuran

-

Dry Tetrahydrofuran (THF)

-

tert-Butyllithium in pentane

-

1-Iodoheptane

-

Diethyl ether

-

10% Aqueous sodium hydroxide solution

-

Jones reagent (chromic acid in sulfuric acid)

-

Acetone

Procedure:

-

Alkylation of 2,3-Dihydrofuran:

-

A solution of 2,3-dihydrofuran in dry THF is cooled to -78°C under an inert atmosphere (argon).

-

tert-Butyllithium in pentane is added dropwise, and the mixture is briefly warmed to 0°C before being recooled to -78°C.

-

A solution of 1-iodoheptane in dry THF is added dropwise. The reaction is allowed to warm to room temperature.

-

-

Work-up and Isolation of 2-Heptyl-4,5-dihydrofuran:

-

The reaction mixture is diluted with diethyl ether and water.

-

The organic phase is separated, and the aqueous phase is extracted multiple times with diethyl ether.

-

The combined organic phases are washed with water and then extracted with an aqueous sodium hydroxide solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2-heptyl-4,5-dihydrofuran.

-

-

Oxidation to 4-Oxoundecanoic Acid:

-

The crude 2-heptyl-4,5-dihydrofuran is dissolved in acetone and cooled in an ice bath.

-

Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 25°C.

-

After the addition is complete, the mixture is stirred for several hours.

-

Isopropyl alcohol is added to quench the excess oxidant.

-

The mixture is filtered, and the filtrate is concentrated. The residue is taken up in ether and extracted with a saturated sodium bicarbonate solution.

-

The aqueous extracts are acidified with concentrated hydrochloric acid and then extracted with diethyl ether.

-

The final ether extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 4-oxoundecanoic acid. The crude product can be purified by recrystallization from hexanes.

-

Table 1: Physicochemical Properties of 4-Oxoundecanoic Acid

| Property | Value |

| CAS Number | 22847-06-9 |

| Molecular Formula | C₁₁H₂₀O₃ |

| Molecular Weight | 200.27 g/mol |

| Melting Point | 77 °C |

Natural Occurrence

Extensive searches of scientific literature and natural product databases did not yield any evidence of 4-Oxoundecanoic acid being isolated from a natural source. However, the core chemical structure of a 4-oxo fatty acid is found in nature, particularly in fungi.

Related Natural Products: 4-Oxo Fatty Acids in Fungi

Several studies have identified a variety of longer-chain and often unsaturated 4-oxo fatty acids as secondary metabolites in fungi of the genus Hygrophorus. These compounds are thought to act as chemical deterrents against parasites and predators.

From the basidiomycete Hygrophorus eburneus, a number of C16 and C18 fatty acids with a γ-oxocrotonate partial structure have been isolated. Similarly, investigations of Hygrophorus discoxanthus have led to the identification of new oxidized C16 and C18 4-oxo fatty acids.

Table 2: Examples of Naturally Occurring 4-Oxo Fatty Acids from Hygrophorus Species

| Compound Name | Molecular Formula | Source Organism |

| (2E,9E)-4-oxooctadeca-2,9,17-trienoic acid | C₁₈H₂₆O₃ | Hygrophorus eburneus |

| (2E,11Z)-4-oxooctadeca-2,11,17-trienoic acid | C₁₈H₂₆O₃ | Hygrophorus eburneus |

| (E)-4-oxohexadeca-2,15-dienoic acid | C₁₆H₂₆O₃ | Hygrophorus eburneus |

| (E)-4-oxooctadeca-2,17-dienoic acid | C₁₈H₃₀O₃ | Hygrophorus eburneus |

| (2E,9E)-4-oxooctadeca-2,9-dienoic acid | C₁₈H₂₈O₃ | Hygrophorus eburneus |

| (2E,11Z)-4-oxooctadeca-2,11-dienoic acid | C₁₈H₂₈O₃ | Hygrophorus eburneus |

| (E)-4-oxohexadec-2-enoic acid | C₁₆H₂₈O₃ | Hygrophorus eburneus |

| (E)-4-oxooctadec-2-enoic acid | C₁₈H₃₂O₃ | Hygrophorus eburneus |

The existence of these related natural products suggests that the biosynthetic machinery for producing the 4-oxo functionality on a fatty acid chain exists in nature. It is plausible that shorter-chain saturated versions like 4-oxoundecanoic acid could be produced by some organisms, but they have yet to be discovered or reported.

Biological Context and Potential Pathways

Given the absence of specific biological data for 4-Oxoundecanoic acid, this section outlines the likely metabolic fate of this molecule based on established biochemical pathways for fatty acids and the observed biological activities of related compounds.

Predicted Metabolic Pathway: Beta-Oxidation

As a fatty acid, 4-Oxoundecanoic acid would be expected to be metabolized in the mitochondria via the beta-oxidation pathway to generate energy in the form of ATP. The process involves a cycle of four enzymatic reactions that result in the shortening of the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.

The presence of the keto group at the 4-position (or β-position relative to the carboxyl group if considering the chain from that end) would likely influence the initial steps of beta-oxidation, potentially requiring specific enzymes for its processing.

Figure 1: A generalized diagram of the predicted metabolic fate of 4-Oxoundecanoic acid via fatty acid oxidation.

Biological Activity of Related Compounds

The 4-oxo fatty acids isolated from Hygrophorus species have demonstrated notable biological activities. Initial tests have shown that these compounds possess both bactericidal and fungicidal properties. This suggests a potential role for this class of compounds in antimicrobial research and development. The activity appears to be influenced by the presence and position of double bonds within the fatty acid chain.

Conclusion

"5-Undecynoic acid, 4-oxo-," correctly identified as 4-Oxoundecanoic acid , is a known synthetic compound with a well-documented laboratory synthesis. To date, there is no scientific literature confirming its isolation from natural sources. However, the existence of structurally similar, longer-chain, and unsaturated 4-oxo fatty acids in fungi suggests that the biochemical pathways for producing this functionality are present in nature. These related natural products have shown promising antimicrobial activities, indicating a potential area of investigation for synthetic analogues like 4-Oxoundecanoic acid. Further research is warranted to explore the potential natural occurrence of this and other short-chain 4-oxo fatty acids and to elucidate their specific biological activities and potential therapeutic applications.

Figure 2: A summary of the current knowledge regarding 4-Oxoundecanoic acid.

Uncharted Territory: The Biological Profile of 5-Undecynoic acid, 4-oxo- Remains Largely Undefined

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the biological activities of the specific compound, 5-Undecynoic acid, 4-oxo-. Despite extensive searches for this molecule and its potential derivatives, no substantial data on its synthesis, biological targets, mechanism of action, or quantitative efficacy has been found. This suggests that "5-Undecynoic acid, 4-oxo-" is either a novel or a relatively uninvestigated chemical entity within the scientific community.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the biological landscape of 5-Undecynoic acid, 4-oxo-. However, the absence of published research, including preclinical or clinical studies, bioassay data, and patent literature specifically pertaining to this compound, precludes the creation of a detailed technical whitepaper as requested.

While the broader class of undecenoic and undecynoic acid derivatives has been explored for various biological applications, these findings cannot be directly extrapolated to the specific 4-oxo substituted structure. For instance, undecenoic acid is a known antifungal agent.[1] Derivatives of undecenoic acid have also been investigated for their antioxidant and cytotoxic activities.[2] Similarly, other oxo-acids have been studied in different contexts, such as 4-oxo-butanoic acids as S1P₁ agonists.[3] However, the introduction of a ketone functional group at the 4th position and an alkyne at the 5th position of the undecanoic acid backbone creates a unique chemical structure whose biological effects are currently undocumented.

The lack of available data prevents the compilation of quantitative data tables, the detailing of experimental protocols, and the visualization of signaling pathways, which were the core requirements of this guide.

Future research into the synthesis and biological screening of "5-Undecynoic acid, 4-oxo-" would be necessary to elucidate any potential therapeutic activities. Such studies would need to establish its mechanism of action, identify its molecular targets, and quantify its effects in relevant biological assays. Until such research is conducted and published, the biological potential of this particular compound remains a matter of speculation.

For researchers interested in this area, the initial steps would involve the chemical synthesis of "5-Undecynoic acid, 4-oxo-", followed by broad-spectrum screening in various in vitro and in vivo models to identify any potential bioactivity. This could include assays for antimicrobial, anticancer, anti-inflammatory, or other pharmacological properties.

It is important to note that while the current search did not yield specific information, it is possible that proprietary or unpublished research on this compound exists within private or academic institutions. However, based on the publicly accessible information, "5-Undecynoic acid, 4-oxo-" represents an unexplored area of chemical biology.

References

- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 2. Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Spectroscopic and Methodological Guide to 4-oxo-5-undecynoic acid

Introduction

4-oxo-5-undecynoic acid is a polyfunctional organic molecule containing a carboxylic acid, a ketone, and a terminal alkyne. These functional groups impart a unique chemical reactivity and spectroscopic signature. Understanding these spectroscopic properties is crucial for its identification, characterization, and potential application in various research and development contexts. This guide provides a predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra, alongside generalized experimental methodologies.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-oxo-5-undecynoic acid. These predictions are derived from the analysis of compounds containing similar functional groups.

Predicted ¹H NMR Data (Solvent: CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H1 (-COOH) | 10.0 - 13.0 | Broad Singlet | Chemical shift is concentration-dependent and the proton is exchangeable with D₂O.[1][2][3][4][5] |

| H2 (-CH₂-) | ~ 2.8 | Triplet | Protons alpha to the carboxylic acid. |

| H3 (-CH₂-) | ~ 2.6 | Triplet | Protons alpha to the ketone. |

| H6 (-CH₂-) | ~ 2.2 | Triplet | Protons adjacent to the alkyne. |

| H7-H9 (-CH₂-) | 1.2 - 1.6 | Multiplet | Methylene protons of the alkyl chain. |

| H10 (-CH₃) | ~ 0.9 | Triplet | Terminal methyl group. |

| H5 (≡C-H) | 2.5 - 3.0 | Singlet/Triplet | Terminal alkyne proton. May show long-range coupling.[6][7][8][9][10] |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C1 (-COOH) | 170 - 185 | Carboxylic acid carbonyl carbon.[1][2][3][11][12][13][14] |

| C4 (C=O) | 200 - 210 | Ketone carbonyl carbon. |

| C5 (≡C-H) | ~ 80 | sp-hybridized carbon of the terminal alkyne.[6][8] |

| C6 (≡C-) | ~ 70 | sp-hybridized carbon of the terminal alkyne.[6][8] |

| C2 (-CH₂-) | ~ 35 | Carbon alpha to the carboxylic acid. |

| C3 (-CH₂-) | ~ 40 | Carbon alpha to the ketone. |

| C7-C10 (-CH₂-) | 22 - 32 | Alkyl chain carbons. |

| C11 (-CH₃) | ~ 14 | Terminal methyl carbon. |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | Characteristic broad stretch due to hydrogen bonding.[2][5][11][15][16] |

| C-H (sp³) | 2850 - 2960 | Medium to Strong | Alkyl C-H stretching. |

| ≡C-H (Alkyne) | ~ 3300 | Strong, Sharp | Terminal alkyne C-H stretch.[6][17][18][19][20] |

| C≡C (Alkyne) | 2100 - 2260 | Weak to Medium | Alkyne triple bond stretch.[6][17][18] |

| C=O (Ketone) | ~ 1715 | Strong | Ketone carbonyl stretch.[21] |

| C=O (Carboxylic Acid) | ~ 1710 | Strong | Carboxylic acid carbonyl stretch, often overlaps with the ketone C=O.[2][11][15][16][22] |

| C-O (Carboxylic Acid) | 1210 - 1320 | Medium | C-O stretching.[15] |

Predicted Mass Spectrometry (MS) Data

| Feature | Predicted m/z | Notes |

| Molecular Ion (M⁺) | 182.23 | Calculated for C₁₁H₁₄O₃. The peak may be weak or absent. |

| Alpha-Cleavage | Varies | Fragmentation adjacent to the ketone is expected.[23] |

| McLafferty Rearrangement | Varies | Common fragmentation pattern for carboxylic acids and ketones.[1][24][25] |

| Loss of H₂O | M - 18 | Loss of water from the carboxylic acid. |

| Loss of -COOH | M - 45 | Loss of the carboxyl group. |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of a compound like 4-oxo-5-undecynoic acid.

Synthesis Protocol (Illustrative)

A plausible synthetic route could involve the acylation of a terminal alkyne with a dicarboxylic acid anhydride derivative, followed by hydrolysis.

-

Preparation of the Grignard Reagent: To a solution of 1-hexyne in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethylmagnesium bromide in THF dropwise at 0 °C. Stir the mixture at room temperature for 1 hour.

-

Acylation: In a separate flask, dissolve succinic anhydride in dry THF. Cool this solution to 0 °C and add the prepared Grignard reagent dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Hydrolysis: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Acidify the mixture with 1 M HCl.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal. For a liquid or dissolved solid, a thin film can be prepared by depositing a drop of the sample solution onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.

-

Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[26][27][28][29][30]

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI). Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.

Conclusion

This guide provides a predictive framework for the spectroscopic analysis of 4-oxo-5-undecynoic acid. The tabulated predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, derived from analogous structures, offer a valuable reference for researchers. The outlined experimental protocols provide a practical basis for the synthesis and characterization of this and similar molecules. The successful elucidation of the structure of a novel compound relies on the synergistic interpretation of data from multiple spectroscopic techniques, as depicted in the provided workflow.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. brainly.com [brainly.com]

- 8. Alkynes | OpenOChem Learn [learn.openochem.org]

- 9. Chemical Shifts: Proton [orgchemboulder.com]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. myneni.princeton.edu [myneni.princeton.edu]

- 13. organic chemistry - Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. IR Spectra for Carboxylic Acid | Detailed Guide [echemi.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. youtube.com [youtube.com]

- 20. pnas.org [pnas.org]

- 21. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 22. pubs.acs.org [pubs.acs.org]

- 23. m.youtube.com [m.youtube.com]

- 24. m.youtube.com [m.youtube.com]

- 25. youtube.com [youtube.com]

- 26. athabascau.ca [athabascau.ca]

- 27. community.wvu.edu [community.wvu.edu]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. amherst.edu [amherst.edu]

- 30. orgchemboulder.com [orgchemboulder.com]

Technical Guide: A Methodological Approach to the Solubility and Stability of 4-oxo-5-undecynoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-oxo-5-undecynoic acid is a molecule of interest with potential applications in various fields of research and development. A thorough understanding of its solubility and stability is paramount for its handling, formulation, and the interpretation of biological data. This technical guide outlines the essential experimental protocols for characterizing the solubility and stability profile of 4-oxo-5-undecynoic acid, in alignment with established scientific principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Both kinetic and thermodynamic solubility are important parameters to be evaluated.

Experimental Protocols for Solubility Determination

2.1.1. Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

-

Objective: To determine the saturation concentration of 4-oxo-5-undecynoic acid in a given solvent at equilibrium.

-

Materials:

-

4-oxo-5-undecynoic acid (solid)

-

A range of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

-

Relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

-

-

Procedure:

-

Add an excess amount of solid 4-oxo-5-undecynoic acid to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

After the incubation period, allow the samples to stand to let the excess solid settle.

-

Centrifuge the samples to pellet the remaining solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.

-

Analyze the concentration of 4-oxo-5-undecynoic acid in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

-

The experiment should be performed in triplicate for each solvent.

-

2.1.2. Kinetic Solubility

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution, which is a common practice in high-throughput screening.

-

Objective: To determine the concentration at which 4-oxo-5-undecynoic acid precipitates from an aqueous buffer when introduced from a DMSO stock solution.

-

Materials:

-

A concentrated stock solution of 4-oxo-5-undecynoic acid in DMSO (e.g., 10 mM).

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

96-well microplates.

-

Plate reader capable of nephelometry or UV-Vis spectroscopy.

-

-

Procedure:

-

Serially dilute the DMSO stock solution of 4-oxo-5-undecynoic acid in DMSO in a 96-well plate.

-

Add the aqueous buffer to each well, causing the compound to precipitate in wells where its solubility is exceeded.

-

Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.

-

Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Alternatively, the plate can be filtered to remove precipitated material, and the concentration of the dissolved compound in the filtrate can be determined by UV-Vis spectroscopy.

-

Data Presentation: Solubility

The following tables should be used to summarize the solubility data.

Table 1: Thermodynamic Solubility of 4-oxo-5-undecynoic acid

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| 0.1 N HCl (pH ~1.2) | 25 | ||

| Acetate Buffer (pH 4.5) | 25 | ||

| Phosphate Buffer (pH 6.8) | 25 | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | ||

| Borate Buffer (pH 9.0) | 25 | ||

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| DMSO | 25 | ||

| Acetonitrile | 25 | ||

| 0.1 N HCl (pH ~1.2) | 37 | ||

| Phosphate-Buffered Saline (pH 7.4) | 37 |

Table 2: Kinetic Solubility of 4-oxo-5-undecynoic acid

| Buffer System | Temperature (°C) | Kinetic Solubility (µM) |

| Phosphate-Buffered Saline (pH 7.4) | 25 | |

| Phosphate-Buffered Saline (pH 7.4) | 37 |

Visualization: Solubility Testing Workflow

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. These studies expose the compound to stress conditions that are more severe than accelerated stability conditions.

Experimental Protocols for Forced Degradation

A stock solution of 4-oxo-5-undecynoic acid should be prepared in a suitable solvent and subjected to the following stress conditions. A control sample, protected from the stress condition, should be analyzed concurrently.

3.1.1. Hydrolytic Stability

-

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

-

Procedure:

-

Acidic Conditions: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

-

Neutral Conditions: Reflux the drug solution in water at 60 °C for the same period.

-

Basic Conditions: Treat the drug solution with 0.1 N NaOH at room temperature or a slightly elevated temperature for the same period.

-

At specified time points (e.g., 0, 2, 6, 24, 48 hours, and 7 days), withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

-

3.1.2. Oxidative Stability

-

Objective: To assess the susceptibility of the compound to oxidation.

-

Procedure:

-

Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Monitor the sample at various time points for degradation.

-

Analyze the samples by HPLC to quantify the parent compound and any degradants.

-

3.1.3. Thermal Stability

-

Objective: To evaluate the stability of the compound when exposed to high temperatures.

-

Procedure:

-

Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 60°C or 80°C).

-

At specified time points, dissolve a sample of the solid in a suitable solvent and analyze by HPLC.

-

3.1.4. Photostability

-

Objective: To assess the stability of the compound upon exposure to light, following ICH Q1B guidelines.[1][2][3][4]

-

Procedure:

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

-

Data Presentation: Stability

Table 3: Summary of Forced Degradation Studies for 4-oxo-5-undecynoic acid

| Stress Condition | Reagent/Condition | Time (hours) | % Assay of Parent Compound | Number of Degradants | Major Degradant (% Area) |

| Control | - | 0 | 100 | 0 | - |

| Acid Hydrolysis | 0.1 N HCl, 60 °C | 24 | |||

| 72 | |||||

| Base Hydrolysis | 0.1 N NaOH, 40 °C | 2 | |||

| 8 | |||||

| Neutral Hydrolysis | Water, 60 °C | 24 | |||

| 72 | |||||

| Oxidation | 3% H₂O₂, RT | 2 | |||

| 8 | |||||

| Thermal (Solid) | 80 °C | 48 | |||

| 168 | |||||

| Photolytic (Solid) | ICH Q1B conditions | - | |||

| Photolytic (Solution) | ICH Q1B conditions | - |

Visualization: Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Hypothetical Signaling Pathway Involvement

Given its structure as a fatty acid derivative containing a keto group and an alkyne, 4-oxo-5-undecynoic acid could potentially interact with various biological pathways. For instance, it might be a substrate for enzymes involved in lipid metabolism or act as a signaling molecule. The diagram below illustrates a hypothetical pathway where such a molecule could be involved.

Visualization: Hypothetical Signaling Pathway

Caption: Hypothetical Signaling Pathway for 4-oxo-5-undecynoic acid.

Conclusion

This guide provides a comprehensive set of methodologies for the thorough investigation of the solubility and stability of 4-oxo-5-undecynoic acid. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data that is essential for the successful development and application of this compound. The provided templates for data presentation and the workflows for experimental execution are designed to facilitate a systematic and efficient characterization process.

References

- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Oxo-5-Undecynoic Acid: A Review of Synthetic Strategies and Potential Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-oxo-5-undecynoic acid is a sparsely documented compound, presenting a unique opportunity for novel research in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of potential synthetic routes and explores the foreseeable biological activities of this gamma-keto alkynoic acid, based on a thorough review of related chemical structures. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and evaluate the therapeutic potential of 4-oxo-5-undecynoic acid and its derivatives.

Introduction

Proposed Synthesis of 4-Oxo-5-Undecynoic Acid

A plausible and efficient synthetic route to 4-oxo-5-undecynoic acid involves the regioselective hydration of a corresponding 3-alkynoate. This method has been successfully employed for the synthesis of various γ-keto esters.[1] The proposed two-step synthesis is outlined below.

Step 1: Esterification of 5-Undecynoic Acid

The synthesis would commence with the readily available 5-undecynoic acid. Standard Fischer esterification using an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) would yield the corresponding ester, methyl 5-undecynoate.

Step 2: Gold-Catalyzed Hydration

The resulting methyl 5-undecynoate can then undergo a gold(III)-catalyzed hydration. This reaction is known to be highly regioselective for the formation of a ketone at the carbon atom closer to the ester group, thus yielding methyl 4-oxo-5-undecynoate.[1]

Step 3: Saponification

Finally, saponification of the methyl ester using a base like sodium hydroxide, followed by acidic workup, would furnish the target molecule, 4-oxo-5-undecynoic acid.

Experimental Protocol: Proposed Synthesis

Materials:

-

5-Undecynoic acid

-

Methanol (or Ethanol)

-

Concentrated Sulfuric Acid

-

Gold(III) Chloride (AuCl3)

-

Aqueous Ethanol

-

Sodium Hydroxide

-

Hydrochloric Acid

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Esterification: To a solution of 5-undecynoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude methyl 5-undecynoate, which can be purified by column chromatography.

-

Hydration: The purified methyl 5-undecynoate is dissolved in aqueous ethanol. A catalytic amount of AuCl3 is added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash chromatography to isolate methyl 4-oxo-5-undecynoate.[1]

-

Saponification: The methyl 4-oxo-5-undecynoate is dissolved in a solution of sodium hydroxide in aqueous methanol and stirred at room temperature. After the ester is completely hydrolyzed (monitored by TLC), the methanol is removed under reduced pressure. The aqueous solution is then acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The precipitate is collected by filtration, washed with cold water, and dried to afford 4-oxo-5-undecynoic acid.

Potential Biological Activities of Keto-Alkynoic Acids

While direct biological data for 4-oxo-5-undecynoic acid is unavailable, the activities of structurally related keto-alkenoic and keto-alkanoic acids provide valuable insights into its potential therapeutic applications.

| Compound Class | Potential Biological Activity | Mechanism of Action (where known) | Reference(s) |

| γ-Keto Acids | Metabolic Regulation | Serve as alternative energy substrates in ketogenic diets, potentially impacting cellular metabolism and signaling. | [2][3] |

| 4-Oxo-2-nonenal | Cytotoxicity, Genotoxicity | A product of lipid peroxidation, it can form adducts with DNA and proteins, leading to cellular damage. | [4][5] |

| Keto-Acid Derivatives | Anticancer | Derivatives of carnosic acid with a keto group have shown antiproliferative activity against cancer cell lines. | [6][7] |

| Keto-Acid Derivatives | Antimicrobial | Certain γ-keto sulfones exhibit antibacterial and antifungal properties. | [8] |

| 4-Oxo-butenoic Acids | Biologically Active Intermediates | Serve as precursors for the synthesis of various biologically active molecules. | [9] |

Visualizing Workflows and Pathways

Synthetic Workflow

References

- 1. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms Underlying the Bioactive Properties of a Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis [mdpi.com]

- 4. Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Undecynoic acid, 4-oxo-: A Theoretical and Computational Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 5-Undecynoic acid, 4-oxo-, a molecule of interest in medicinal chemistry. Due to the limited availability of dedicated research on this specific compound, this document presents a foundational guide based on established computational chemistry workflows and plausible experimental protocols. It serves as a roadmap for future research, outlining key methodologies for its synthesis, characterization, and in-silico analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel keto-alkynoic acids.

Introduction

5-Undecynoic acid, 4-oxo-, also known as 4-Oxo-5-undecynoic acid, is a polyfunctional organic compound featuring a carboxylic acid, a ketone, and an alkyne moiety. While specific research on this molecule is sparse, related compounds have been identified as having potential biological activity. Notably, patent literature suggests that derivatives of undecynoic acid may act as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). This enzyme plays a crucial role in the biosynthesis of testosterone, making its inhibitors potential candidates for the treatment of androgen-dependent diseases.[1][2]

This guide outlines a hypothetical, yet robust, framework for the comprehensive study of 5-Undecynoic acid, 4-oxo-, from its synthesis to its theoretical and computational evaluation.

Hypothetical Theoretical and Computational Studies

A thorough in-silico investigation of 5-Undecynoic acid, 4-oxo- is essential to understand its structural, electronic, and reactive properties. The following sections detail a standard computational chemistry workflow that can be employed.

Computational Workflow

The proposed computational workflow for analyzing 5-Undecynoic acid, 4-oxo- is depicted below. This workflow is designed to provide a comprehensive understanding of the molecule's properties at the quantum mechanical level.

Hypothetical Quantitative Data

The following tables summarize hypothetical quantitative data that could be obtained from the computational workflow described above. These values are illustrative and would need to be confirmed by actual calculations.

Table 1: Calculated Geometric Parameters

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C4=O8 | 1.21 Å |

| C5≡C6 | 1.20 Å | |

| C1=O2 | 1.22 Å | |

| O3-H | 0.97 Å | |

| Bond Angle | C3-C4-C5 | 118.5° |

| C4-C5-C6 | 178.2° | |

| Dihedral Angle | C2-C3-C4-C5 | 175.0° |

Table 2: Calculated Molecular Properties

| Property | Hypothetical Value |

| Dipole Moment | 3.5 D |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Mulliken Charge on O8 | -0.65 e |

| Mulliken Charge on C4 | +0.70 e |

Experimental Protocols

Proposed Synthesis

A plausible synthetic route to 5-Undecynoic acid, 4-oxo- is the oxidation of a corresponding secondary alcohol, which can be prepared via the addition of an acetylide to an aldehyde. This multi-step synthesis is outlined below.

References

- 1. Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AID 242395 - Inhibition of type-3 17 beta-hydroxysteroid dehydrogenase expressed in HEK293 cells at 37 degree C pH7.4 - PubChem [pubchem.ncbi.nlm.nih.gov]

Uncharted Territory: The Research Landscape of 5-Undecynoic acid, 4-oxo-

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the current understanding of 5-Undecynoic acid, 4-oxo-. At present, there is no publicly available research detailing the specific biological activities, synthesis protocols, or potential therapeutic applications of this particular molecule.

This lack of specific data precludes the creation of a detailed technical guide as requested. The scientific community has not yet characterized the properties and functions of 5-Undecynoic acid, 4-oxo-, making it an unexplored area for researchers, scientists, and drug development professionals.

While information on the specific compound is absent, we can draw some general inferences based on its structural features as a keto-alkynoic acid. This class of molecules belongs to the broader family of oxo-fatty acids, which are known to play diverse roles in biological systems.

The Broader Context: Oxo-Fatty Acids and Their Significance

Oxo-fatty acids are fatty acid derivatives that contain a ketone functional group. They are involved in various metabolic pathways and can exhibit a range of biological activities. The position of the oxo group along the fatty acid chain is a critical determinant of their function.

Generally, research into oxo-fatty acids is an active field with potential implications in several therapeutic areas:

-

Metabolic Regulation: Some oxo-fatty acids are intermediates in fatty acid metabolism and can influence metabolic processes. Dysregulation of these pathways has been linked to metabolic diseases.

-

Signaling Molecules: Certain oxo-fatty acids can act as signaling molecules, modulating cellular processes and inflammatory responses.

-

Antimicrobial and Antifungal Agents: The unique chemical structures of some fatty acid derivatives, including those with oxo and alkyne groups, have been explored for their potential as antimicrobial and antifungal agents.

Hypothetical Research Directions for 5-Undecynoic acid, 4-oxo-

Given the absence of data, the following are hypothetical avenues of research that could be pursued to elucidate the potential of 5-Undecynoic acid, 4-oxo-:

1. Chemical Synthesis and Characterization: The first step would be to develop a robust and scalable synthesis protocol for 5-Undecynoic acid, 4-oxo-. This would be followed by thorough chemical characterization to confirm its structure and purity.

2. Biological Screening: Once synthesized, the compound could be subjected to a battery of in vitro biological screens to identify any potential activities. This could include:

- Enzyme Inhibition Assays: Screening against a panel of enzymes involved in key metabolic and signaling pathways.

- Cell-Based Assays: Assessing its effects on various cell lines to determine cytotoxicity, anti-proliferative activity, or modulation of specific cellular functions.

- Antimicrobial and Antifungal Assays: Evaluating its efficacy against a range of pathogenic microorganisms.

3. Mechanism of Action Studies: If any significant biological activity is identified, further studies would be required to determine its mechanism of action. This could involve identifying the molecular target(s) and elucidating the downstream signaling pathways affected by the compound.

Below is a generalized workflow that could be adapted for the initial investigation of a novel compound like 5-Undecynoic acid, 4-oxo-.

Caption: A generalized experimental workflow for the investigation of a novel chemical compound.

Conclusion

The field of lipidomics and the study of novel fatty acid derivatives is a promising area for drug discovery and development. While "5-Undecynoic acid, 4-oxo-" is currently an unknown entity, its unique chemical structure warrants further investigation. The scientific community is encouraged to explore the synthesis and biological properties of this and other novel fatty acids to unlock their potential therapeutic applications. Future research is essential to populate the empty landscape surrounding this intriguing molecule.

Methodological & Application

Application Notes and Protocols for the Purification of 5-Undecynoic acid, 4-oxo-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of 5-Undecynoic acid, 4-oxo-, a valuable intermediate in synthetic organic chemistry and potential precursor in drug development. The protocols described herein are based on established principles of organic chemistry for the purification of keto-carboxylic acids and are intended to serve as a comprehensive guide for researchers. Methodologies covered include acid-base extraction, normal-phase column chromatography, and reversed-phase high-performance liquid chromatography (HPLC).

Introduction to 5-Undecynoic acid, 4-oxo-

5-Undecynoic acid, 4-oxo- is a polyfunctional molecule containing a terminal carboxylic acid, a ketone, and an internal alkyne. This unique combination of functional groups makes it a versatile building block in the synthesis of complex organic molecules, including novel therapeutic agents. The purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the quality and safety of final drug products. The following protocols provide robust methods to achieve high purity of this compound.

Purification Strategies

The purification of 5-Undecynoic acid, 4-oxo- from a crude reaction mixture typically involves the removal of unreacted starting materials, catalysts, and byproducts. A multi-step approach is often necessary to achieve the desired level of purity. The recommended workflow includes an initial purification by acid-base extraction followed by a final polishing step using either normal-phase or reversed-phase chromatography.

Initial Purification: Acid-Base Extraction

Acid-base extraction is a highly effective first step to separate the acidic target compound from neutral and basic impurities. The carboxylic acid group of 5-Undecynoic acid, 4-oxo- can be deprotonated with a mild base to form a water-soluble carboxylate salt, which can then be extracted into an aqueous phase.

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.

-

Extraction:

-

Transfer the organic solution to a separatory funnel.

-

Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

-

Allow the layers to separate. The aqueous layer will contain the sodium salt of the target compound.

-

Drain the lower aqueous layer into a clean Erlenmeyer flask.

-

Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.

-

-

Acidification and Isolation:

-

Cool the combined aqueous extracts in an ice bath.

-

Slowly add 6 M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 2 and 3 (test with pH paper).

-

A precipitate of 5-Undecynoic acid, 4-oxo- should form.

-

Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.

-

-

Filtration and Drying:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

-

Dry the purified product under high vacuum to a constant weight.

-

Final Purification: Chromatographic Methods

For applications requiring high purity, a final chromatographic step is recommended. Both normal-phase and reversed-phase chromatography are suitable, and the choice will depend on the nature of the remaining impurities and available equipment.

Normal-Phase Column Chromatography

This technique separates compounds based on their polarity. The polar carboxylic acid and ketone groups of the target molecule will interact with the polar stationary phase (silica gel).

Experimental Protocol: Normal-Phase Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is recommended. A typical starting point is 10% EtOAc in hexanes, gradually increasing to 50% EtOAc.

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% EtOAc/hexanes) and pack the column.

-

Sample Loading: Dissolve the partially purified product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane (DCM). Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

-

Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique ideal for final purification and for obtaining analytical purity data. Separation is based on hydrophobicity.

Experimental Protocol: Preparative RP-HPLC

-

Column: C18 stationary phase (e.g., 10 µm particle size, suitable for preparative scale).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Acetonitrile (ACN).

-

Gradient: A linear gradient from approximately 30% B to 100% B over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm for the carbonyl group).

-

Sample Preparation: Dissolve the product in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

-

Purification: Inject the sample onto the equilibrated column and run the gradient method.

-

Fraction Collection: Collect fractions corresponding to the product peak.

-

Product Isolation: Combine the pure fractions. The majority of the acetonitrile can be removed by rotary evaporation. The remaining aqueous solution can be frozen and lyophilized to yield the final pure product.

Data Presentation: Purity and Yield

The effectiveness of each purification step should be monitored and quantified. The following table provides a template for summarizing typical results.

| Purification Step | Starting Mass (mg) | Final Mass (mg) | Recovery (%) | Purity (%) |

| Crude Product | 1000 | - | - | ~70% |

| Acid-Base Extraction | 1000 | 850 | 85 | ~90% |

| Normal-Phase Chromatography | 850 | 720 | 85 | >98% |

| RP-HPLC | 50 | 40 | 80 | >99.5% |

Purity can be assessed by analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and analytical RP-HPLC.

Summary

The protocols outlined in this application note provide a robust framework for the purification of 5-Undecynoic acid, 4-oxo-. A combination of acid-base extraction followed by a chromatographic method such as normal-phase column chromatography or preparative RP-HPLC is recommended for achieving high levels of purity suitable for demanding applications in research and drug development. Researchers should optimize the specific conditions based on the scale of the reaction and the impurity profile of their crude material.

Application Notes and Protocols for the Quantification of 5-Undecynoic acid, 4-oxo-

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Undecynoic acid, 4-oxo- is a medium-chain fatty acid derivative containing a ketone group and a terminal alkyne. The analysis of such molecules is of growing interest in metabolomics and drug development due to their potential roles in various physiological and pathological processes. Accurate and sensitive quantification of 5-Undecynoic acid, 4-oxo- in biological matrices is crucial for understanding its function, metabolism, and potential as a biomarker.

This document provides detailed application notes and protocols for the quantification of 5-Undecynoic acid, 4-oxo- using modern analytical techniques. The primary recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity for analyzing oxo-fatty acids.[1][2][3] A secondary method using Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization is also presented.

Analytical Methods Overview

The quantification of keto acids like 5-Undecynoic acid, 4-oxo- presents analytical challenges due to their polarity and potential for instability.[4] LC-MS/MS is generally the preferred method as it can often analyze these compounds directly with high sensitivity.[5][6] GC-MS analysis requires a derivatization step to increase the volatility and thermal stability of the analyte.[7][8]

Recommended Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Quantitative Data Summary

While specific quantitative performance data for 5-Undecynoic acid, 4-oxo- is not extensively available in the literature, the following table summarizes typical performance characteristics for the analysis of similar keto acids using LC-MS/MS. These values can be considered as target parameters during method validation for 5-Undecynoic acid, 4-oxo-.

| Parameter | Typical Value Range | Reference |

| Limit of Detection (LOD) | 0.01 - 10 ng/mL | [5][6] |

| Limit of Quantification (LOQ) | 0.05 - 50 ng/mL | [5][6] |

| Linearity (r²) | > 0.99 | [5] |

| Recovery | 85 - 115% | [5][6] |

| Precision (CV%) | < 15% | [5] |

Experimental Protocols

Crucial Prerequisite: Analytical Standard

A certified reference standard of 5-Undecynoic acid, 4-oxo- is mandatory for the development and validation of a quantitative analytical method. A potential supplier for this compound is CHEMICALS-SUPPLIER.COM.[9] The CAS number for the related compound, 4-Oxoundecanoic acid, is 22847-06-9.[10]

Protocol 1: Quantification by LC-MS/MS

This protocol outlines a general procedure for the analysis of 5-Undecynoic acid, 4-oxo- in a biological matrix such as plasma or cell culture media.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of sample (e.g., plasma, cell lysate), add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar keto acid).

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 600 µL of methyl tert-butyl ether (MTBE) and 150 µL of water.

-

Vortex thoroughly for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Collect the upper organic layer, which contains the lipids and fatty acids.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable starting point.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for targeted quantification.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for carboxylic acids.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions will be characteristic fragments. These transitions will need to be optimized by infusing the analytical standard.

3. Data Analysis and Quantification

-

Quantification is achieved by creating a calibration curve using the analytical standard of 5-Undecynoic acid, 4-oxo- at a range of concentrations.

-

The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrants.

-

The concentration of the analyte in the unknown samples is then calculated from the regression equation of the calibration curve.

Protocol 2: Quantification by GC-MS with Derivatization

This method is an alternative to LC-MS/MS and requires chemical modification of the analyte to make it volatile.

1. Sample Preparation and Derivatization

-

Perform the same liquid-liquid extraction as described in Protocol 1 (steps 1-9).

-

Derivatization:

-

To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect the ketone group. Incubate at 60°C for 30 minutes.

-

Next, add 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.

-

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-